molecular formula C17H25NO3 B8314732 Benzyl 4-(2-methoxypropan-2-yl)piperidine-1-carboxylate

Benzyl 4-(2-methoxypropan-2-yl)piperidine-1-carboxylate

Cat. No.: B8314732
M. Wt: 291.4 g/mol
InChI Key: AYPUEINOZFBWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(2-methoxypropan-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

benzyl 4-(2-methoxypropan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,20-3)15-9-11-18(12-10-15)16(19)21-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3

InChI Key

AYPUEINOZFBWHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride, 60% dispersion in mineral oil (0.322 g) and methyl iodide (1.00 mL) in 10 mL THF at room temp was carefully added portionwise benzyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (1.49 g, 0.00537 mol) in 15 mL THF. The reaction was heated at 50° C. for 18 hours and then it was cooled down to 0° C. and carefully quenched by addition of sat NH4Cl solution, then extracted with EtOAc twice. The combined organics were washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chrom to get 1.2 g benzyl 4-(2-methoxypropan-2-yl)piperidine-1-carboxylate as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.322 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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